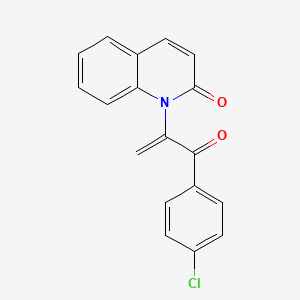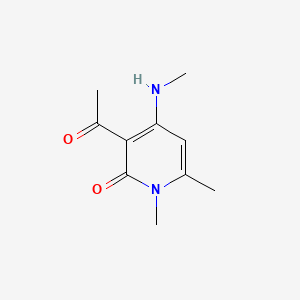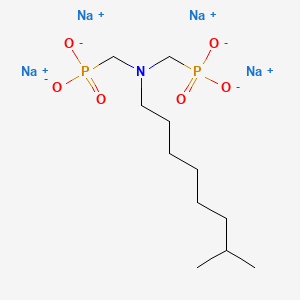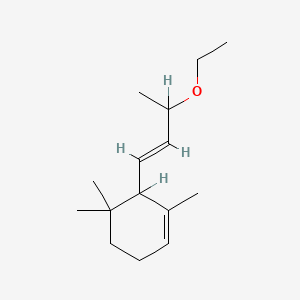
Benzyltris(dimethylaminato)phosphorus(1+) chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyltris(dimethylaminato)phosphorus(1+) chloride is a chemical compound with the molecular formula C₁₃H₂₅ClN₃P. It is known for its unique structure, which includes a phosphorus atom bonded to three dimethylaminato groups and one benzyl group, with a chloride ion as a counterion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyltris(dimethylaminato)phosphorus(1+) chloride typically involves the reaction of benzyl chloride with tris(dimethylamino)phosphine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
C6H5CH2Cl+P(NMe2)3→C6H5CH2P(NMe2)3Cl
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Benzyltris(dimethylaminato)phosphorus(1+) chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted by other nucleophiles.
Oxidation Reactions: The phosphorus center can be oxidized to form different oxidation states.
Reduction Reactions: The compound can be reduced under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as halides, alkoxides, and amines.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various phosphonium salts, while oxidation can lead to phosphine oxides .
Aplicaciones Científicas De Investigación
Benzyltris(dimethylaminato)phosphorus(1+) chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphonium salts and other phosphorus-containing compounds.
Biology: Investigated for its potential use in biochemical assays and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of Benzyltris(dimethylaminato)phosphorus(1+) chloride involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphorus center can participate in various bonding interactions, making it a versatile reagent in chemical transformations. The molecular targets and pathways involved are primarily related to its reactivity with other chemical species .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A common phosphorus compound used in organic synthesis.
Tris(dimethylamino)phosphine: Similar in structure but lacks the benzyl group.
Benzylphosphonic Acid: Contains a benzyl group but differs in its oxidation state and functional groups.
Uniqueness
Benzyltris(dimethylaminato)phosphorus(1+) chloride is unique due to its combination of a benzyl group with three dimethylaminato groups bonded to a phosphorus center.
Propiedades
Número CAS |
36636-04-1 |
|---|---|
Fórmula molecular |
C13H25ClN3P |
Peso molecular |
289.78 g/mol |
Nombre IUPAC |
benzyl-tris(dimethylamino)phosphanium;chloride |
InChI |
InChI=1S/C13H25N3P.ClH/c1-14(2)17(15(3)4,16(5)6)12-13-10-8-7-9-11-13;/h7-11H,12H2,1-6H3;1H/q+1;/p-1 |
Clave InChI |
YFZFPCHXUXSTTM-UHFFFAOYSA-M |
SMILES canónico |
CN(C)[P+](CC1=CC=CC=C1)(N(C)C)N(C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-methyl-4-[(E)-2-nitroprop-1-enyl]quinolin-2-one](/img/structure/B12666887.png)












